Mass Spectrometric Resolution: d3 vs. d5 vs. Unlabeled
Dorzolamide-d3 provides a +3 Da mass shift relative to native dorzolamide, enabling baseline MS resolution at unit mass accuracy. In contrast, the unlabeled parent (0 Da shift) is completely unresolvable from the target analyte. The d5 analog offers a +5 Da shift, which may cause slight chromatographic retention time differences due to a greater reverse isotope effect relative to the d3 form . The deuterated internal standard enables accurate quantification via isotope dilution, with deuterium incorporation verified by the expected +3 Da molecular weight increase in MS spectra .
| Evidence Dimension | Mass shift relative to native dorzolamide (C₁₀H₁₆N₂O₄S₃·HCl, MW ~360.9 g/mol) |
|---|---|
| Target Compound Data | +3 Da (MW ~363.9 g/mol) – IUPAC: (4S,6S)-4,5,5-trideuterio-4-(ethylamino)-6-methyl-7,7-dioxo-6H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
| Comparator Or Baseline | Dorzolamide-d5: +5 Da (MW ~365.9 g/mol); Unlabeled dorzolamide: 0 Da (MW ~360.9 g/mol) |
| Quantified Difference | d3 provides 3 Da separation from analyte; d5 provides 5 Da; unlabeled provides 0 Da |
| Conditions | Electrospray ionization (ESI+) mass spectrometry; molecular formula confirmed by InChI Key |
Why This Matters
The d3 label offers a practical balance between adequate mass separation (avoiding cross-talk with the [M+2] natural isotope peak of the analyte) and minimal chromatographic isotope effect compared to d5 labeling, improving co-elution fidelity for ion suppression correction.
